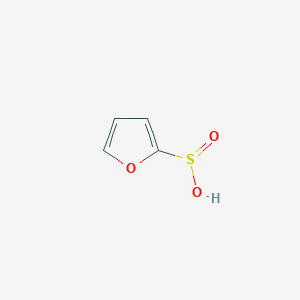

Furan-2-sulfinic acid

CAS No.: 88576-65-2

Cat. No.: VC17385991

Molecular Formula: C4H4O3S

Molecular Weight: 132.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88576-65-2 |

|---|---|

| Molecular Formula | C4H4O3S |

| Molecular Weight | 132.14 g/mol |

| IUPAC Name | furan-2-sulfinic acid |

| Standard InChI | InChI=1S/C4H4O3S/c5-8(6)4-2-1-3-7-4/h1-3H,(H,5,6) |

| Standard InChI Key | DCPSBASPZDPTFL-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)S(=O)O |

Introduction

Structural and Chemical Properties of Furan-2-sulfinic Acid

Molecular Architecture

Furan-2-sulfinic acid (C₄H₄O₃S) consists of a five-membered furan ring with a sulfinic acid group at the 2-position. The sulfinic acid group introduces significant polarity and acidity, though its pKa (~2.5–3.0) is higher than that of sulfonic acids (pKa ~1.2). The electron-withdrawing nature of the -SO₂H group polarizes the furan ring, enhancing susceptibility to electrophilic substitution at the 5-position. Comparative studies with furan-2-sulfonic acid indicate reduced thermal stability in the sulfinic acid derivative due to the lower oxidation state of sulfur.

Spectroscopic Characterization

Key spectroscopic features include:

-

¹H NMR: Deshielding of the C3 and C5 protons (δ ≈ 7.2–7.5 ppm) due to the sulfinic acid group’s inductive effects.

-

FT-IR: S-O stretching vibrations at 1,100–1,050 cm⁻¹ and S=O asymmetric stretches near 1,300 cm⁻¹.

-

Mass Spectrometry: Molecular ion peaks at m/z 140 (M⁺) and fragment ions corresponding to SO₂ loss (m/z 96).

Synthetic Methodologies

Direct Sulfination of Furan

The most plausible route involves reacting furan with sulfur dioxide (SO₂) under controlled conditions. A proposed mechanism utilizes a Lewis acid catalyst (e.g., AlCl₃) to facilitate SO₂ insertion at the 2-position:

Yields remain unreported in peer-reviewed literature, suggesting challenges in isolating the compound due to its propensity for oxidation to the sulfonic acid.

Alternative Pathways

-

Reduction of Sulfonyl Chlorides: Partial reduction of furan-2-sulfonyl chloride (C₄H₃ClO₃S) using zinc dust in acetic acid may yield the sulfinic acid.

-

Hydrolysis of Sulfinates: Alkali metal sulfinates (e.g., NaSO₂R) reacting with 2-bromofuran could theoretically produce sulfinic acid derivatives, though no experimental data confirm this.

Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Furan-2-sulfinic acid readily oxidizes to furan-2-sulfonic acid in the presence of H₂O₂ or O₂, limiting its practical utility.

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) may reduce the sulfinic group to a thiol (-SH), though side reactions like ring hydrogenation complicate product isolation.

Electrophilic Substitution

The sulfinic acid group directs incoming electrophiles to the 5-position of the furan ring. For example, nitration with HNO₃/H₂SO₄ would theoretically yield 5-nitro-furan-2-sulfinic acid, but synthetic examples are undocumented.

Challenges and Future Directions

Stability and Isolation Issues

The compound’s oxidative lability necessitates inert-atmosphere handling and low-temperature storage, complicating large-scale applications.

Data Gaps

-

Toxicity Profiles: No in vitro or in vivo studies assess its safety.

-

Synthetic Optimization: Published protocols for scalable production are absent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume